molecular formula C24H21NO8 B264511 1-({[2-(1,3-Benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-4-piperidinecarboxylic acid

1-({[2-(1,3-Benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-4-piperidinecarboxylic acid

Cat. No. B264511
M. Wt: 451.4 g/mol
InChI Key: YXSFJCWNJYEKHZ-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[2-(1,3-Benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-4-piperidinecarboxylic acid, commonly known as BDP-9066, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of compounds known as benzodioxole derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of BDP-9066 is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the brain. Studies have shown that BDP-9066 can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and cognitive function. BDP-9066 has also been shown to modulate the activity of certain receptors in the brain, including N-methyl-D-aspartate (NMDA) and alpha7 nicotinic acetylcholine receptors, which are involved in learning and memory.
Biochemical and physiological effects:
BDP-9066 has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that BDP-9066 can reduce oxidative stress and inflammation in the brain, which are believed to be important factors in the development of neurodegenerative diseases. BDP-9066 has also been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, which are important for mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of BDP-9066 is its high yield and purity, which makes it an ideal compound for further studies. BDP-9066 has also been shown to be well-tolerated in animal models, with no significant adverse effects observed. However, one of the limitations of BDP-9066 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on BDP-9066. One area of interest is the potential use of BDP-9066 in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of interest is the development of new formulations of BDP-9066 that can improve its solubility and bioavailability. Finally, there is also interest in exploring the potential use of BDP-9066 in combination with other drugs or therapies for the treatment of neurodegenerative diseases.

Synthesis Methods

BDP-9066 can be synthesized using a multi-step process involving the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-hydroxy-3-methoxybenzaldehyde, followed by a series of reactions involving piperidine, acetic anhydride, and p-toluenesulfonic acid. The final product is obtained in high yield and purity, making it an attractive compound for further studies.

Scientific Research Applications

BDP-9066 has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that BDP-9066 has neuroprotective effects and can improve cognitive function in animal models of these diseases.

properties

Product Name

1-({[2-(1,3-Benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-4-piperidinecarboxylic acid

Molecular Formula

C24H21NO8

Molecular Weight

451.4 g/mol

IUPAC Name

1-[2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C24H21NO8/c26-22(25-7-5-15(6-8-25)24(28)29)12-30-16-2-3-17-19(11-16)33-21(23(17)27)10-14-1-4-18-20(9-14)32-13-31-18/h1-4,9-11,15H,5-8,12-13H2,(H,28,29)/b21-10-

InChI Key

YXSFJCWNJYEKHZ-FBHDLOMBSA-N

Isomeric SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3

SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3

Origin of Product

United States

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